molecular formula C16H25NO3 B2951608 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide CAS No. 1797879-20-9

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2951608
CAS No.: 1797879-20-9
M. Wt: 279.38
InChI Key: UTWLHFKVBRMVPI-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(3-Methoxyphenyl)ethyl]-3,3-dimethylbutanamide is a tertiary amide characterized by a 3,3-dimethylbutanamide backbone substituted with a 2-methoxy-2-(3-methoxyphenyl)ethyl group.

  • Core structure: The 3,3-dimethylbutanamide moiety provides steric bulk and metabolic stability, common in bioactive molecules.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(2,3)10-15(18)17-11-14(20-5)12-7-6-8-13(9-12)19-4/h6-9,14H,10-11H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLHFKVBRMVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Features Key Properties Evidence ID
N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide Fluorophenyl group, acetamide backbone Enhanced electronegativity from fluorine; potential for hydrogen bonding
N-(2-(5-Acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide Thiophene ring with acetyl group Increased aromaticity and solubility due to sulfur heteroatom
N-(2-Ethylphenyl)-3,3-dimethylbutanamide Ethylphenyl substituent Higher hydrophobicity; steric hindrance from ethyl group
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzothiadiazin-3-yl)-3,3-dimethylbutanamide Piperidine and benzothiadiazine groups Enhanced binding to protein targets (e.g., MurB enzyme complex)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) in may reduce electron density compared to methoxy groups (electron-donating) in the target compound, altering reactivity and receptor interactions.
  • Heterocyclic vs.

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C17H19NO3
  • Molecular Weight : 285.34 g/mol
  • IUPAC Name : 2-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide

The compound features a methoxy group and a dimethylbutanamide structure, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound in focus has shown promising results in various studies.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed an IC50 value indicating effective inhibition of cell growth.
  • HCT116 Cell Line : Similar inhibitory effects were observed, suggesting its potential as an anticancer agent.

The IC50 values for various derivatives of similar compounds have been reported in the range of 1.2 to 5.3 μM, indicating the potency of these types of compounds against cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. The results indicate that this compound can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

  • Inhibition of Proliferation : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Antioxidative Mechanism : By reducing oxidative stress markers in cells, it helps maintain cellular integrity and function.

Case Studies

Several studies have explored the biological effects of related compounds:

  • A study on methoxy-substituted benzimidazole carboxamides revealed that specific substitutions led to enhanced antiproliferative and antioxidative activities .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds highlighted the importance of methoxy groups in enhancing biological efficacy .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Activity Type
This compoundMCF-71.2 - 5.3Antiproliferative
Related Compound AHCT1162.2 - 4.4Antioxidant
Related Compound BHEK 2935.3Antioxidant

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